molecular formula C32H42O16 B1678389 Pinoresinol diglucoside CAS No. 63902-38-5

Pinoresinol diglucoside

Cat. No.: B1678389
CAS No.: 63902-38-5
M. Wt: 682.7 g/mol
InChI Key: ZJSJQWDXAYNLNS-FUPWJLLWSA-N
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Description

Pinoresinol diglucoside is a glycoside lignan compound, specifically known as (+)-1-pinoresinol 4,4′-di-O-β-D-glucopyranoside. This compound is naturally found in various plants, including the bark of Eucommia ulmoides, a traditional Chinese medicinal herb. This compound is known for its multiple pharmacological activities, such as antihypertensive, anti-inflammatory, antioxidant, and anticancer properties .

Mechanism of Action

Target of Action

Pinoresinol diglucoside (PDG) primarily targets α-glucosidase , an enzyme that catalyzes the conversion of carbohydrates to glucose in the small intestine . PDG also interacts with the AKT/mTOR/NF-κB signaling pathway .

Mode of Action

PDG serves as an α-glucosidase inhibitor , thereby slowing down the conversion of carbohydrates to glucose . This action can be beneficial in managing blood sugar levels, making PDG potentially useful as an antidiabetic agent . In the AKT/mTOR/NF-κB signaling pathway, PDG prevents the activation of this pathway, thereby exerting its protective effects .

Biochemical Pathways

PDG is involved in the phenylpropanoid pathway , a metabolic pathway that produces flavonoids, tannins, and other important compounds in plants . PDG also influences the Wnt/β-catenin signaling pathway , which plays a crucial role in cell growth and differentiation .

Pharmacokinetics

PDG exhibits good solubility in PBS (pH 7.4), indicating that it is a soluble compound . It has moderate plasma protein binding activities (average binding rate in human plasma: 45.21%) and a low metabolic rate (t1/2 in human liver microsome: 1004.8 min) . The results of pharmacokinetic studies indicate that PDG might be eliminated less quickly than pinoresinol from the rat plasma, and its cumulative urinary excretion was much lower .

Result of Action

PDG has been found to have several pharmacological activities. It is a potent antihypertensive, anti-inflammatory, and antioxidant agent . It also exerts tumor-suppressive and anti-osteoporotic properties . PDG can attenuate neuroinflammation, neuronal apoptosis, and oxidative stress .

Action Environment

The action, efficacy, and stability of PDG can be influenced by various environmental factors. For instance, the presence of glucose can affect the absorption, distribution, metabolism, and elimination (ADME) properties of PDG

Biochemical Analysis

Biochemical Properties

PDG interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to inhibit α-glucosidase, an enzyme that catalyzes the conversion of carbohydrates to glucose in the small intestine . This suggests that PDG could potentially be used as an antidiabetic agent .

Cellular Effects

PDG has been shown to have various effects on cells and cellular processes. For example, it has been found to exhibit concentration-dependent vasorelaxation effects on isolated phenylephrine-induced aortic rings . Additionally, it has been shown to promote osteogenic differentiation of human bone marrow mesenchymal stem cells and MC3T3-E1 cells, suggesting a protective role in osteoporosis .

Molecular Mechanism

The molecular mechanism of PDG involves binding interactions with biomolecules and changes in gene expression. For instance, PDG has been found to bind to plasma proteins, with an average binding rate in human plasma of 45.21%

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of PDG can change over time. For example, it has been found that PDG has a low metabolic rate, with a half-life in human liver microsomes of 1004.8 minutes . This suggests that PDG is relatively stable and may have long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of PDG can vary with different dosages in animal models. For instance, pharmacokinetic studies have indicated that PDG might be eliminated less quickly than pinoresinol from rat plasma

Metabolic Pathways

PDG is involved in various metabolic pathways. For example, it is produced through the phenylpropanoid pathway in plants . It interacts with enzymes such as UDP-glycosyltransferases, which are key enzymes involved in the biosynthesis of PDG .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pinoresinol diglucoside can be synthesized through bioconversion methods using endophytic fungi like Phomopsis sp. XP-8. The process involves cultivating the fungus in a medium containing substrates such as phenylalanine, tyrosine, leucine, cinnamic acid, and p-coumaric acid. The addition of glucose is crucial for the production of this compound .

Industrial Production Methods: Industrial production of this compound can be enhanced by co-culturing with resveratrol-producing Alternaria sp. MG1 spores and adding Tu-chung bark to the medium. Ultrasound treatment and the addition of ethanol and sodium butyrate have also been explored to improve yield .

Comparison with Similar Compounds

  • Pinoresinol monoglucoside
  • Pinoresinol
  • Secoisolariciresinol
  • Lariciresinol

Pinoresinol diglucoside stands out due to its enhanced solubility, stability, and broad range of pharmacological activities, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6S,6aR)-6-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H42O16/c1-41-19-7-13(3-5-17(19)45-31-27(39)25(37)23(35)21(9-33)47-31)29-15-11-44-30(16(15)12-43-29)14-4-6-18(20(8-14)42-2)46-32-28(40)26(38)24(36)22(10-34)48-32/h3-8,15-16,21-40H,9-12H2,1-2H3/t15-,16-,21+,22+,23+,24+,25-,26-,27+,28+,29+,30+,31+,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJSJQWDXAYNLNS-FUPWJLLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC)OC6C(C(C(C(O6)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H42O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50213522
Record name Pinoresinol diglucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50213522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

682.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63902-38-5
Record name Pinoresinol diglucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063902385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pinoresinol diglucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50213522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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